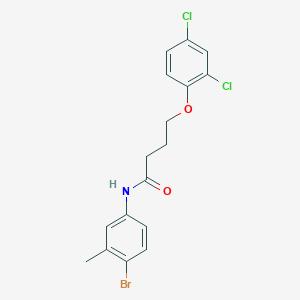
2-(1-ethylbutoxy)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethylbutoxy)-1,3-benzothiazole, also known as EBTOBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
2-(1-ethylbutoxy)-1,3-benzothiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. In one study, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that 2-(1-ethylbutoxy)-1,3-benzothiazole has potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of 2-(1-ethylbutoxy)-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, in the case of its anticancer activity, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects
2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This suggests that 2-(1-ethylbutoxy)-1,3-benzothiazole has potential as an anti-inflammatory agent. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-ethylbutoxy)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent biological activities in various assays. However, one limitation of 2-(1-ethylbutoxy)-1,3-benzothiazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-ethylbutoxy)-1,3-benzothiazole. One area of interest is its potential as a corrosion inhibitor in the oil and gas industry. Further studies are needed to determine its effectiveness in various conditions and to optimize its performance. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has shown promise as an anti-inflammatory and anticancer agent. Future studies could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, 2-(1-ethylbutoxy)-1,3-benzothiazole could be studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Finally, further studies are needed to explore the potential of 2-(1-ethylbutoxy)-1,3-benzothiazole for other applications, such as in the field of materials science.
Synthesemethoden
The synthesis of 2-(1-ethylbutoxy)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 1-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield and can be purified by column chromatography.
Eigenschaften
IUPAC Name |
2-hexan-3-yloxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQGKTJSYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5357954 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)

![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
